2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-
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Overview
Description
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- is a chemical compound with the molecular formula C6H12N2 and a molecular weight of 112.1729 g/mol . It is also known by its systematic name, hexamethylenimine, 2-imino- . This compound is characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexamethylenediamine with a suitable dehydrating agent to form the azepine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2,6,6-trimethyl-: A derivative with additional methyl groups, affecting its chemical properties and reactivity.
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-N-(2-methylphenyl)-: A derivative with a substituted phenyl group, altering its biological activity.
Uniqueness
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- is unique due to its specific ring structure and the presence of the imino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64058-21-5 |
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Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
7-imino-3,4,5,6-tetrahydroazepin-2-amine |
InChI |
InChI=1S/C6H11N3/c7-5-3-1-2-4-6(8)9-5/h1-4H2,(H3,7,8,9) |
InChI Key |
NBWAZUNSLABYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=N)N=C(C1)N |
Origin of Product |
United States |
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